molecular formula C7H7N3O B3081138 5-methoxy-1H-imidazo[4,5-b]pyridine CAS No. 1096666-10-2

5-methoxy-1H-imidazo[4,5-b]pyridine

Cat. No.: B3081138
CAS No.: 1096666-10-2
M. Wt: 149.15 g/mol
InChI Key: SYPPBHVAOKXGFR-UHFFFAOYSA-N
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Description

5-Methoxy-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its structural resemblance to purines, which are essential components of nucleic acids. The presence of a methoxy group at the 5-position of the imidazole ring enhances its chemical properties and potential biological activities .

Biochemical Analysis

Biochemical Properties

5-methoxy-1H-imidazo[4,5-b]pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a positive allosteric modulator of GABA A receptors, which are pivotal in the central nervous system for mediating inhibitory neurotransmission . Additionally, this compound has shown potential as an inhibitor of proton pumps and aromatase enzymes, indicating its diverse biochemical properties . These interactions suggest that this compound can modulate various biochemical pathways, making it a compound of interest for therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphorylation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), a key player in inflammatory responses . This modulation can lead to changes in gene expression profiles, impacting various cellular functions such as proliferation, differentiation, and apoptosis. The compound’s ability to interact with multiple cellular pathways underscores its potential in treating diseases characterized by dysregulated cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an allosteric modulator of GABA A receptors, enhancing their activity and thereby increasing inhibitory neurotransmission . Additionally, this compound inhibits proton pumps by binding to the enzyme’s active site, preventing the transport of protons and reducing gastric acid secretion . The compound also inhibits aromatase, an enzyme involved in estrogen biosynthesis, by binding to its active site and blocking the conversion of androgens to estrogens . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that this compound can maintain its biological activity over extended periods, although some loss of potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, such as modulation of gene expression and cell signaling pathways, can persist over time, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and modulating neurotransmission . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications . These findings underscore the need for careful dosage management in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a significant role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion . The compound’s involvement in these metabolic pathways highlights its potential for drug-drug interactions and the need for comprehensive metabolic profiling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and brain, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to specific organelles . For instance, the compound’s interaction with GABA A receptors predominantly occurs at the cell membrane, while its inhibition of proton pumps and aromatase takes place in the cytoplasm . The subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, partially saturated derivatives, and substituted imidazo[4,5-b]pyridines. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

5-Methoxy-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioisostere of purines, which can mimic the biological activity of nucleic acids.

    Medicine: It has shown promise in the development of drugs for treating central nervous system disorders, cancer, and inflammatory diseases.

    Industry: The compound is used in the development of materials for optoelectronic devices and sensors.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-methoxy-1H-imidazo[4,5-b]pyridine include:

Uniqueness

What sets this compound apart from its analogs is the presence of the methoxy group at the 5-position, which can significantly influence its chemical reactivity and biological activity. This modification can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

5-methoxy-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-3-2-5-7(10-6)9-4-8-5/h2-4H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPPBHVAOKXGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

10.19 g of 6-methoxypyridine-2,3-diamine dihydrochloride were dissolved in 100 ml formic acid and stirred under reflux for 72 h. The formic acid was evaporated under vacuum and the residue was dried under vacuum at 95° C. to give crude 5-methoxy-1H-imidazo[4,5-b]pyridine (as hydrochloride and/or as formic acid salt and/or as free base) that was used for the following step without further purification.
Quantity
10.19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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